molecular formula C26H42N2 B14277862 N~1~,N~8~-Dioctylnaphthalene-1,8-diamine CAS No. 135838-70-9

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine

Cat. No.: B14277862
CAS No.: 135838-70-9
M. Wt: 382.6 g/mol
InChI Key: XHMMRCWBLMTJNL-UHFFFAOYSA-N
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Description

N¹,N⁸-Dioctylnaphthalene-1,8-diamine is a substituted naphthalene diamine derivative featuring two octyl chains (-C₈H₁₇) attached to the amino groups at the 1- and 8-positions of the naphthalene core. The octyl substituents likely enhance lipophilicity and steric bulk compared to shorter-chain analogs, influencing solubility, crystallinity, and electronic behavior .

Properties

CAS No.

135838-70-9

Molecular Formula

C26H42N2

Molecular Weight

382.6 g/mol

IUPAC Name

1-N,8-N-dioctylnaphthalene-1,8-diamine

InChI

InChI=1S/C26H42N2/c1-3-5-7-9-11-13-21-27-24-19-15-17-23-18-16-20-25(26(23)24)28-22-14-12-10-8-6-4-2/h15-20,27-28H,3-14,21-22H2,1-2H3

InChI Key

XHMMRCWBLMTJNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amine groups.

Industrial Production Methods

In an industrial setting, the synthesis of N1,N~8~-Dioctylnaphthalene-1,8-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated naphthalenediamine derivatives.

Scientific Research Applications

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~8~-Dioctylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1,8-Bis(dimethylamino)naphthalene (Proton-Sponge)

  • Structure : N,N,N',N'-Tetramethyl groups.
  • Molecular Weight : 214.31 g/mol .
  • Physical Properties : Melting point 103–104°C; high basicity (pKa ~12.1) due to steric strain relief upon protonation .
  • Applications: Widely used as a non-nucleophilic base in organic synthesis and catalysis .
  • Key Differences : Shorter methyl groups reduce steric hindrance compared to dioctyl derivatives, favoring stronger basicity and crystallinity.

Ethynyl-Substituted Derivatives

  • Examples :
    • 5b : 7,7'-(Buta-1,3-diyne-1,4-diyl)bis(2-((4-methoxyphenyl)ethynyl)-N¹,N¹,N⁸,N⁸-tetramethylnaphthalene-1,8-diamine)
  • Molecular Weight : 725.34 g/mol; yellow-orange solid, mp 204–205°C .
    • 5e : Nitro-substituted analog (dark red solid, mp 234–235°C) .
  • Applications : Cross-conjugated systems for optoelectronic materials; substituents tune absorption/emission properties .
  • Key Differences : Ethynyl groups introduce π-conjugation, enhancing electronic properties but reducing solubility compared to alkylated derivatives.

1,8-Diaminonaphthalene (Parent Compound)

  • Structure : Unsubstituted -NH₂ groups.
  • Molecular Weight : 158.20 g/mol .
  • Applications : Precursor for heterocycles (e.g., perimidines) and bioactive compounds; used in pharmaceutical synthesis .
  • Key Differences: Higher reactivity due to free amino groups but lower stability compared to alkylated derivatives.

Metal-Coordinated Complexes

  • Example: Dichloro-µ²,µ²-naphthalene-1,8-diyl-bis(N,N,N',N'-tetramethylethylenediamino)tetracopper(I) .
  • Key Differences : Metal coordination introduces redox activity, unlike purely organic analogs.

Structural and Functional Analysis

Impact of Substituents

Substituent Type Example Compound Key Properties
Short alkyl (methyl) Proton-sponge High basicity, crystallinity .
Long alkyl (octyl) Hypothetical dioctyl analog Enhanced lipophilicity, reduced crystallinity
Ethynyl 5b, 5e Extended π-conjugation, optoelectronic use .
Halogen/Functional 7a (iodo), 9c (trifluoromethyl) Tunable electronic properties .

Hypothetical Properties of N¹,N⁸-Dioctylnaphthalene-1,8-diamine

  • Molecular Weight : Estimated ~428.68 g/mol (C₂₈H₄₄N₂).
  • Solubility: Likely soluble in non-polar solvents (e.g., hexane, chloroform) due to octyl chains.
  • Melting Point : Expected lower than methyl analogs (e.g., <100°C) due to reduced crystallinity.
  • Applications: Potential use in surfactants, lipid-based drug delivery, or as a steric hindrance agent in catalysis.

Research Findings and Limitations

  • Synthetic Challenges : Long alkyl chains may complicate purification (e.g., column chromatography) compared to methyl derivatives .
  • Literature Gaps: No direct studies on dioctyl derivatives; comparisons rely on structural extrapolation.

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